Ethyl 4-oxo-4H-quinolizine-3-carboxylate
Overview
Description
Ethyl 4-oxo-4H-quinolizine-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Ethyl 4-oxo-4H-quinolizine-3-carboxylate is a selective fluorophore . It shows a strong fluorescent response to Magnesium (Mg), indicating that Mg might be its primary target .
Mode of Action
It is known that the compound has a high selectivity and binding ability to mg (ii) . This suggests that the compound might sequester the divalent cofactors in the active site of certain enzymes, potentially blocking access of other molecules to these enzymes .
Biochemical Pathways
Given its interaction with mg (ii), it might influence pathways where mg (ii) plays a crucial role .
Pharmacokinetics
Its molecular weight of 21722 suggests that it might have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Its interaction with mg (ii) might lead to changes in the activity of certain enzymes, potentially influencing cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions might influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be at room temperature, indicating that higher temperatures might affect its stability .
Biochemical Analysis
Biochemical Properties
It has been identified as a selective fluorophore, which suggests that it may interact with certain enzymes, proteins, and other biomolecules
Cellular Effects
Given its potential role as a selective fluorophore , it may influence cell function by interacting with specific cellular components
Molecular Mechanism
It has been suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
ethyl 4-oxoquinolizine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)10-7-6-9-5-3-4-8-13(9)11(10)14/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDJVIYRDRPISB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C2C=CC=CN2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404912 | |
Record name | Ethyl 4-oxo-4H-quinolizine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88612-71-9 | |
Record name | Ethyl 4-oxo-4H-quinolizine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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